1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of quinoline and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline and pyrimidine intermediates. The quinoline intermediate can be synthesized through the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . The pyrimidine intermediate is often prepared via cyclocondensation reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death . The pyrimidine moiety can inhibit enzymes involved in nucleotide synthesis, further contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinolin-4(1H)-ones: These compounds share the quinoline moiety and exhibit similar bioactivities.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have a similar structure and are used in similar applications.
Uniqueness
1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combined quinoline and pyrimidine moieties, which provide a synergistic effect in its bioactivity and chemical reactivity .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16-9-11-18(12-10-16)26-22(30)19-14-25-24(27(2)23(19)31)32-15-21(29)28-13-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-12,14H,5,7,13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNKIFIOFPURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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